2,4-Dichloro-3-hydroxybenzoic acid
Overview
Description
2,4-Dichloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol . It is a derivative of hydroxybenzoic acid, characterized by the presence of two chlorine atoms and one hydroxyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-3-hydroxybenzoic acid is p-hydroxybenzoate hydroxylase , an enzyme found in organisms such as Pseudomonas aeruginosa and Pseudomonas fluorescens . This enzyme plays a crucial role in the metabolism of aromatic compounds.
Mode of Action
It is known that the compound interacts with its target enzyme, p-hydroxybenzoate hydroxylase, potentially altering its function
Biochemical Pathways
It is part of the class of compounds known as hydroxybenzoic acid derivatives , which are known to be involved in various biochemical processes. For instance, they are major aromatic secondary metabolites that impart food with typical organoleptic characteristics .
Pharmacokinetics
Like other hydroxybenzoic acids, it is expected to have certain bioavailability characteristics
Result of Action
Hydroxybenzoic acids, in general, are known to have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-3-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-hydroxybenzoic acid, followed by purification processes to isolate the desired product. Another method includes the oxidation of 2,4-dichlorotoluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction typically requires the use of chlorinating agents and catalysts to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids .
Scientific Research Applications
2,4-Dichloro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the hydroxyl group.
3,5-Dichloro-4-hydroxybenzoic acid: Another chlorinated hydroxybenzoic acid with different substitution patterns.
Salicylic acid: A well-known hydroxybenzoic acid with a hydroxyl group at the ortho position relative to the carboxyl group
Uniqueness: 2,4-Dichloro-3-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,4-dichloro-3-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYTVCDAONKNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295711 | |
Record name | 2,4-Dichloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91658-93-4 | |
Record name | 2,4-Dichloro-3-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91658-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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